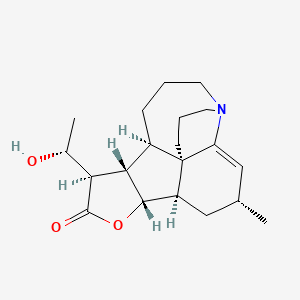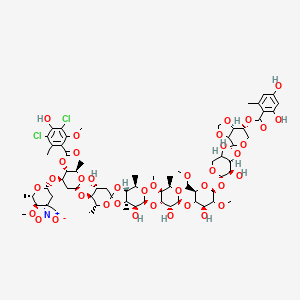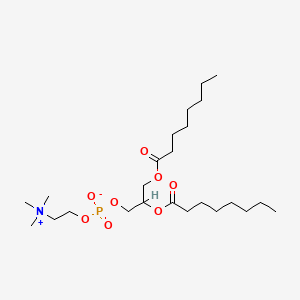
Milneb
Vue d'ensemble
Description
Milneb is an organic compound that is used as a fungicide . It has a molecular formula of C12H22N4S4 . The IUPAC name for this compound is 3,3’- (ethane-1,2-diyl)bis [ (4 Ξ ,6 Ξ )-4,6-dimethyl-1,3,5-thiadiazinane-2-thione] .
Molecular Structure Analysis
The molecular structure of this compound consists of two tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione groups connected by an ethane-1,2-diyl group . The average mass of this compound is 350.590 Da and the mono-isotopic mass is 350.072723 Da .
Chemical Reactions Analysis
Dithiocarbamate fungicides, including this compound, are known to be relatively unstable in aqueous solutions and exhibit low solubilities in both water and common organic solvents . The classical method for the determination of dithiocarbamates is based on their decomposition to carbon disulfide (CS2), which is released during hot acid hydrolysis .
Applications De Recherche Scientifique
Recherche sur le cancer : Inhibition de la kinase
Les thiadiazinones, y compris le Milneb, ont été identifiées comme de nouveaux inhibiteurs de kinase à spectre étroit. Elles ont montré un potentiel dans l’inhibition de la kinase 2 dépendante de la calcium/calmoduline (CaMKK2), qui joue un rôle dans divers processus cellulaires. L’inhibition de la CaMKK2 peut être bénéfique dans le traitement du cancer, car elle peut empêcher la prolifération des cellules cancéreuses .
Agents anticancéreux : Tumeurs solides
Des dérivés du this compound ont été synthétisés et évalués pour leur efficacité contre les tumeurs solides. Ces composés ont été testés sur diverses lignées de cellules cancéreuses, notamment le cancer de la vessie, de la prostate, du pancréas, du sein, du chordome et du poumon. Certains dérivés ont montré des résultats prometteurs, en particulier pour le cancer de la vessie et de la prostate, ce qui indique le potentiel du this compound en tant qu’agent thérapeutique .
Chimie médicinale : Hétérocycles soufrés
En chimie médicinale, les hétérocycles soufrés comme le this compound sont sous-explorés. La structure du this compound a été discutée pour ses applications potentielles en tant que protecteurs des plantes, photovoltaïques organiques, cristaux liquides et agents anticancéreux. Cela met en évidence la polyvalence du this compound dans la conception de médicaments et son potentiel pour conduire à de nouvelles découvertes thérapeutiques .
Chimie agricole : Protecteurs des plantes
Le this compound a des applications en chimie agricole en tant que protecteur des plantes. Sa structure hétérocyclique peut être utilisée pour développer des composés qui protègent les plantes contre diverses maladies et ravageurs, contribuant à de meilleurs rendements des cultures et à la sécurité alimentaire .
Électronique organique : Photovoltaïque
Les caractéristiques structurelles du this compound en font un candidat pour une utilisation dans les photovoltaïques organiques (OPV). Les OPV sont un type de technologie de cellule solaire qui utilise l’électronique organique pour convertir l’énergie solaire en énergie électrique. Les propriétés du this compound pourraient être exploitées pour améliorer l’efficacité et la stabilité des OPV .
Science des matériaux : Cristaux liquides
La structure unique du this compound lui permet également d’être utilisé dans le domaine de la science des matériaux, en particulier dans le développement de cristaux liquides. Les cristaux liquides ont des applications dans les écrans et autres appareils électroniques, et le this compound pourrait contribuer aux progrès de cette technologie .
Chimie environnementale : Dithiocarbamates
Le this compound, en tant que thiadiazine, est lié aux dithiocarbamates, qui sont des composés ayant une importance environnementale. Ils sont utilisés dans la remise en état des métaux lourds et autres polluants, ce qui indique le rôle potentiel du this compound dans la protection de l’environnement et la durabilité .
Pharmacologie : Conception de médicaments
Les connaissances acquises à partir de l’analyse structurale et de l’activité biologique du this compound peuvent éclairer la conception de nouveaux médicaments. Sa capacité à interagir avec diverses enzymes et récepteurs en fait un échafaudage précieux en pharmacologie pour le développement de thérapies ciblées .
Safety and Hazards
Mécanisme D'action
Target of Action
Milneb, also known as Thiadiazin, is a type of dithiocarbamate (DTC) which are primarily used as fungicides . The primary targets of this compound are various plant pathogens, including fungi, bacteria, plants, and insects . The compound’s action is characterized by a broad spectrum of activity against these targets .
Mode of Action
The mechanism of action of this compound exploits its strong metal binding capacity with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II), and Pb (II), acting as enzyme inhibitors . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved through the compound’s strong metal binding capacity, which allows it to act as an enzyme inhibitor
Pharmacokinetics
It is noted that most dtcs, including this compound, are polymeric in nature and have low solubility in water .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts the normal functioning of these constituents, thereby affecting the overall health and growth of the targeted pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental degradation of DTCs in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .
Propriétés
IUPAC Name |
3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFICWYCTCCINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042159 | |
| Record name | Milneb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3773-49-7 | |
| Record name | Milneb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milneb [ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milneb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILNEB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)




